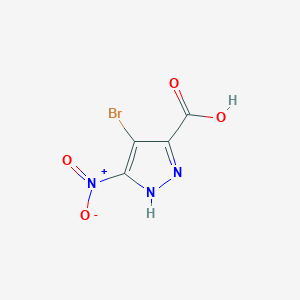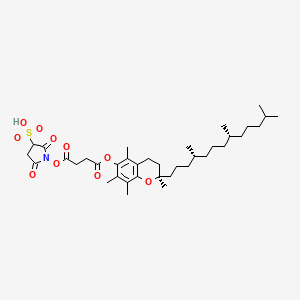
2-(Benzylamino)-6-methylpyrimidin-4-ol
Overview
Description
2-(Benzylamino)-6-methylpyrimidin-4-ol is an organic compound characterized by a pyrimidine ring substituted with a benzylamino group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 4-position
Mechanism of Action
Target of Action
The primary target of 2-(Benzylamino)-6-methylpyrimidin-4-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, providing platforms for intracellular transport, and facilitating chromosome separation during cell division .
Mode of Action
This compound interacts with tubulin, disrupting its polymerization . This disruption affects the formation and stability of microtubules, which are essential for various cellular processes, including cell division and intracellular transport .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which is a part of the larger cellular cytoskeleton network. This network is involved in numerous biochemical pathways, including cell division, intracellular transport, and maintenance of cell shape. By disrupting tubulin polymerization, this compound can potentially affect these pathways, leading to various downstream effects such as cell cycle arrest or apoptosis .
Pharmacokinetics
Its metabolism could involve various enzymes, potentially including cytochrome P450 enzymes .
Result of Action
The molecular and cellular effects of this compound’s action primarily stem from its disruption of tubulin polymerization. This disruption can lead to the destabilization of microtubules, affecting various cellular processes and potentially leading to cell cycle arrest or apoptosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other drugs, the pH of the environment, and the presence of specific enzymes or proteins. For example, the presence of certain cytochrome P450 enzymes could affect the metabolism of the compound, influencing its efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino)-6-methylpyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methylpyrimidine and benzylamine.
Nucleophilic Substitution: The 2-chloro-6-methylpyrimidine undergoes nucleophilic substitution with benzylamine to form 2-(benzylamino)-6-methylpyrimidine.
Hydroxylation: The intermediate is then subjected to hydroxylation at the 4-position, often using reagents like sodium hydroxide or other suitable bases under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzylamino group.
Substitution: The benzylamino group can participate in substitution reactions, potentially forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles can be introduced under appropriate conditions, often using catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 2-(benzylamino)-6-methylpyrimidin-4-one, while reduction could produce 2-(benzylamino)-6-methylpyrimidin-4-amine.
Scientific Research Applications
2-(Benzylamino)-6-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-4,6-dimethylpyrimidine: Similar structure but with an additional methyl group at the 4-position.
2-(Benzylamino)-6-chloropyrimidine: Similar structure but with a chlorine atom at the 6-position instead of a methyl group.
2-(Phenylamino)-6-methylpyrimidin-4-ol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(Benzylamino)-6-methylpyrimidin
Properties
IUPAC Name |
2-(benzylamino)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-7-11(16)15-12(14-9)13-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSLPJLMECZUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223442 | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661624 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88637-00-7 | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88637-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-[(phenylmethyl)amino]-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B1384053.png)





![[3-(Benzyloxy)propyl]hydrazine dihydrochloride](/img/structure/B1384063.png)



